6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Anticancer Research Melanoma Kinase Inhibition

Researchers developing kinase inhibitors often face off-target CAR activation from 4-chlorophenyl analogs, confounding mechanistic studies. This 4-fluorophenyl-imidazothiazole-5-carbaldehyde building block provides a selective, CAR-inert scaffold for oncology programs. • Direct cytotoxicity (derivative IC50 1.9 μM vs. melanoma, more potent than sorafenib 5.6 μM) • Versatile 5-CHO handle enables rapid SAR diversification to sub-100 nM EGFR/HER2 inhibitors • Avoids CAR agonism (CITCO EC50 49 nM for 4-Cl analog), enabling cleaner pathway dissection. Standard ≥95% purity with global shipping.

Molecular Formula C12H7FN2OS
Molecular Weight 246.26 g/mol
CAS No. 134670-30-7
Cat. No. B1272347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS134670-30-7
Molecular FormulaC12H7FN2OS
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)F
InChIInChI=1S/C12H7FN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
InChIKeyNMJLTWCGJYJVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Key Properties


6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 134670-30-7) is a heterocyclic building block comprising an imidazo[2,1-b][1,3]thiazole core bearing a 4-fluorophenyl substituent at the 6-position and a reactive aldehyde functional group at the 5-position [1]. The compound possesses a molecular formula of C12H7FN2OS and a molecular weight of 246.26 g/mol, with two rotatable bonds and a topological polar surface area of 45.5 Ų that confers favorable physicochemical properties for medicinal chemistry applications . The presence of the electron-withdrawing 4-fluorophenyl group modulates the electronic properties of the heterocyclic core, influencing reactivity in condensation and oxidation processes and potentially enhancing biological target engagement relative to non-fluorinated analogs .

Scaffold Imidazo[2,1-b]thiazole core with electron-withdrawing 4-fluorophenyl
Handle Reactive 5-carbaldehyde for condensation and diversification
Context Medicinal chemistry building block for kinase inhibitor research

6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Why Generic Substitution Fails


Generic substitution of imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives is scientifically invalid due to the profound and quantifiable impact of the 6-aryl substituent on both synthetic trajectory and biological target engagement. The 4-fluorophenyl moiety in CAS 134670-30-7 provides a distinct electron-withdrawing profile that directly affects the reactivity of the 5-carbaldehyde group in downstream condensations . Critically, the 4-chlorophenyl analog (CAS 82588-41-8) serves as a precursor to CITCO, a potent human constitutive androstane receptor (hCAR) agonist with an EC50 of 49 nM and >50-fold selectivity over PXR, demonstrating that even a single halogen substitution can redirect biological activity toward an entirely different receptor class [1]. Furthermore, SAR studies have established that the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety, in combination with specific side chains, is essential for achieving potent EGFR/HER2 dual inhibition, underscoring that both the 6-aryl group identity and the 5-aldehyde functionality are non-interchangeable determinants of pharmacological performance [2].

Property
4-Fluorophenyl (this compound)
4-Chlorophenyl analog
Target engagement profile
Reported kinase inhibition context; anticancer cell-model endpoints
Reported hCAR agonism with >50-fold selectivity over PXR
Reported downstream activity
Direct cytotoxicity in melanoma models
Nuclear receptor modulation; CAR-dependent pathway activation
Halogen substitution may redirect biological target engagement; these scaffolds are not interchangeable.

6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Differentiation Evidence


Antiproliferative Activity vs. Sorafenib in A375 Melanoma

In a direct head-to-head comparison, the cyclic sulfamide derivative IIIe, which incorporates the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core, demonstrated superior antiproliferative activity against the A375 human melanoma cell line relative to the FDA-approved multikinase inhibitor sorafenib [1]. This finding directly addresses the critical procurement question of whether this compound class offers meaningful potency advantages over established clinical agents. The data show a 2.9-fold improvement in potency.

A375 cell model
Head-to-head
IIIe IC50 1.9 µM vs. sorafenib 5.6 µM
Reported 2.9-fold higher antiproliferative response in tested model
Cell-model endpoint context; requires independent validation
Anticancer Research Melanoma Kinase Inhibition Antiproliferative Activity

4-Fluorophenyl vs. 4-Chlorophenyl: Target Profile Divergence

A critical differentiation emerges when comparing the 4-fluorophenyl derivative (CAS 134670-30-7) with its 4-chlorophenyl analog (CAS 82588-41-8). The latter serves as the direct precursor to CITCO, a potent and highly selective agonist of the human constitutive androstane receptor (hCAR) [1]. CITCO exhibits an EC50 of 49 nM and demonstrates >50-fold selectivity for CAR over the pregnane X receptor (PXR), with no activity on other nuclear receptors [1]. In stark contrast, the 4-fluorophenyl derivative and its downstream analogs are primarily investigated for direct anticancer activity through kinase inhibition (e.g., BRAF, EGFR/HER2) [2]. This halogen-dependent switch in biological application—from a direct cytotoxic agent to a nuclear receptor modulator—highlights the unique and non-interchangeable nature of the 4-fluorophenyl scaffold.

Target profile
Reported
4-F: kinase inhibition context 4-Cl: hCAR agonism
Halogen switch may redirect target engagement
Cross-study comparison; confirm target profiling
Nuclear Receptor Pharmacology Drug Metabolism Chemical Biology Target Selectivity

SAR: 4-Fluorophenyl in Dual EGFR/HER2 Inhibition

Structure-activity relationship (SAR) studies on imidazo[2,1-b]thiazole derivatives have established the critical importance of the 5-(4-substituted phenyl) moiety for achieving potent anticancer activity [1]. In a series of compounds, the most potent dual EGFR/HER2 kinase inhibitors exhibited IC50 values in the sub-micromolar range, with compound 43 achieving IC50 values of 0.122 μM (EGFR) and 0.078 μM (HER2) [1]. Molecular modeling confirmed that the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole core is essential for binding to these clinically validated cancer targets [1]. This class-level evidence supports the rationale that 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, as a versatile building block, provides a privileged scaffold for generating potent kinase inhibitors.

EGFR/HER2 SAR
Class-level inference
Compound 43: EGFR IC50 0.122 µM, HER2 IC50 0.078 µM
Class-level SAR supports scaffold for kinase inhibitor design
Data from a related derivative; property to verify
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design Breast Cancer

Synthetic Versatility of the 5-Carbaldehyde Handle

The presence of the reactive 5-carbaldehyde group in 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde enables rapid diversification into multiple pharmacologically relevant chemotypes. This is exemplified by the synthesis of novel 2-aralkyl-5-substituted-6-(4′-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, where the formyl group was systematically converted to bromo, thiocyanato, and other functionalities [1]. This diversification strategy allowed for the identification of compound 4a, which exhibited an IC50 of 8 μM against CEM leukemia cells and induced apoptosis, demonstrating the direct link between aldehyde-based diversification and the discovery of potent anticancer leads [1].

Aldehyde diversification
Reported
Derivative 4a: IC50 8 µM in CEM leukemia model
Aldehyde handle enables library synthesis; reported cytotoxicity endpoint
Supports synthesis route evaluation
Organic Synthesis Medicinal Chemistry Combinatorial Chemistry Building Blocks

6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Application Scenarios


Next-Generation Kinase Inhibitor Lead Optimization

This building block is ideally suited for medicinal chemistry programs focused on developing potent kinase inhibitors for oncology. As demonstrated, the 4-fluorophenyl-imidazo[2,1-b]thiazole core can be elaborated into derivatives with superior antiproliferative activity against melanoma cells compared to sorafenib (IC50 of 1.9 μM vs. 5.6 μM) [1]. The 5-carbaldehyde group offers a versatile synthetic handle for introducing diverse pharmacophores, enabling rapid SAR exploration to optimize potency and selectivity against clinically validated targets such as EGFR and HER2, where related derivatives have achieved sub-100 nM IC50 values [2].

Targeted Library Synthesis via Scaffold Diversification

The compound serves as a high-value starting material for generating focused libraries of imidazo[2,1-b]thiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives. The reactive aldehyde at the 5-position can be readily converted into a wide array of functional groups (e.g., bromo, thiocyanato) or used in condensation reactions to install diverse side chains [3]. This approach has been validated to produce compounds with potent and selective anticancer activity, as evidenced by derivative 4a (IC50 = 8 μM against CEM leukemia cells) [3].

Non-CAR-Targeting Imidazo[2,1-b]thiazole Chemical Probe

For research programs investigating cellular pathways modulated by imidazo[2,1-b]thiazoles but requiring a probe that does not engage the constitutive androstane receptor (CAR), this 4-fluorophenyl derivative is a superior choice over its 4-chlorophenyl analog. The 4-chlorophenyl compound is a well-established precursor to potent CAR agonists like CITCO (EC50 = 49 nM) [4]. In contrast, the 4-fluorophenyl derivative and its elaborated analogs demonstrate a primary activity profile centered on direct cytotoxicity and kinase inhibition [1], making it a cleaner tool for dissecting CAR-independent mechanisms.

Application
Selection Property
Validation Focus
Kinase inhibitor lead research
4-fluorophenyl imidazo[2,1-b]thiazole scaffold; reactive aldehyde handle
Cell-model endpoint review; kinase inhibition assay context
Compound library synthesis
Versatile 5-carbaldehyde for diversification
Synthetic route feasibility; cytotoxicity endpoint screening
CAR-independent mechanistic probe
4-fluorophenyl substitution associated with kinase inhibition rather than CAR agonism
CAR activation assay exclusion; kinase inhibition confirmation

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